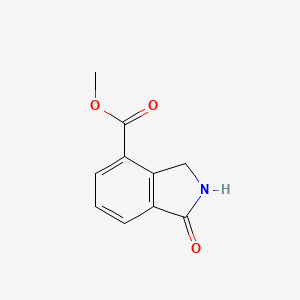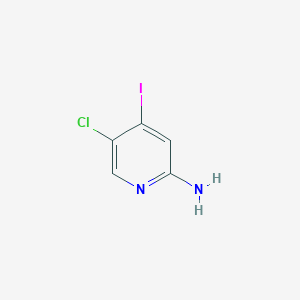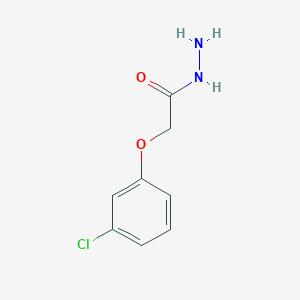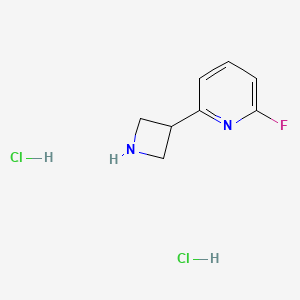
5-Chloro-2-iodo-4-methylpyrimidine
Vue d'ensemble
Description
5-Chloro-2-iodo-4-methylpyrimidine is a heterocyclic organic compound . It has a molecular weight of 254.46 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-chloro-4-iodo-5-methylpyridine involves several steps . The raw material, 2-chloro-5-methylpyridine, undergoes 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions to obtain 2-chloro-4-iodo-5-methylpyridine .Molecular Structure Analysis
The molecular formula of this compound is C5H4ClIN2 . The InChI code is 1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 254.46 . The compound’s InChI code is 1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 .Applications De Recherche Scientifique
Synthesis of Alkynylpyrimidines
5-Chloro-2-iodo-4-methylpyrimidine serves as a precursor in the synthesis of alkynylpyrimidines, a class of compounds with potential applications in medicinal chemistry and materials science. The palladium-catalyzed coupling reactions with terminal alkynes, facilitated by Pd/C and copper catalysis, allow for the regioselective synthesis of 4- and 5-alkynylpyrimidines. These reactions showcase the versatility of halo pyrimidines in organic synthesis, providing a straightforward route to diversely substituted pyrimidines (M. Pal, Venkateswara Rao Batchu, N. K. Swamy, S. Padakanti, 2006).
Photolysis in Heteroarene Solutions
The compound also plays a role in photochemical reactions. Specifically, its photolysis in solutions of heteroarenes like furan, thiophene, pyrrole, and 1-methylpyrrole, or benzene in acetonitrile, leads to the formation of 5-phenyl- and 5-heteroaryl-pyrimidines. These reactions provide a convenient method for the synthesis of substituted pyrimidines, which are valuable intermediates in the development of pharmaceuticals and agrochemicals (D. W. Allen, David J. Buckland, B. G. Hutley, A. Oades, J. Turner, 1977).
Regioselective Halogenation
This compound undergoes regioselective halogenation, demonstrating the nuanced chemical reactivity of halogenated pyrimidines. The presence of oxidants leads to selective reactions at specific positions on the pyrimidine ring, showcasing the potential for creating a variety of halogenated derivatives. These derivatives are crucial for further chemical transformations and the synthesis of more complex organic molecules (F. Zeuner, H. Niclas, 1989).
Halogen Bonding in Ligand Design
In the realm of biochemistry, halogenated pyrimidines like this compound contribute to the understanding of halogen bonding interactions. Studies involving similar compounds demonstrate the role of iodine in forming halogen bonds with negatively charged centers in biological molecules. This insight is valuable for the design and optimization of ligands targeting enzymes or receptors, contributing to the development of new drugs and therapeutic agents (Junbo He, Haifeng He, Meng Cai, Fengying Zhao, Hong-Xing He, 2020).
Mécanisme D'action
Target of Action
5-Chloro-2-iodo-4-methylpyrimidine is a chemical compound that is often used in the field of organic synthesis . The primary targets of this compound are typically other organic molecules, where it acts as a building block in the formation of more complex structures .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This is a type of chemical reaction where a carbon-carbon bond is formed between two different organic groups . The compound, being an organoboron reagent, is involved in the transmetalation step of the reaction, where it is transferred from boron to palladium .
Biochemical Pathways
This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of the resulting compound .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a catalyst . In the case of the Suzuki–Miyaura reaction, a palladium catalyst is typically used .
Safety and Hazards
Orientations Futures
While specific future directions for 5-Chloro-2-iodo-4-methylpyrimidine are not mentioned in the search results, it’s worth noting that pyrimidine derivatives have been used in the development of protein kinase inhibitors . This suggests potential future research directions in the field of medicinal chemistry.
Analyse Biochimique
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the reaction.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-chloro-2-iodo-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHXISNWDIQRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857677 | |
| Record name | 5-Chloro-2-iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260810-52-3 | |
| Record name | 5-Chloro-2-iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B3094719.png)




![6-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B3094758.png)






![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)

